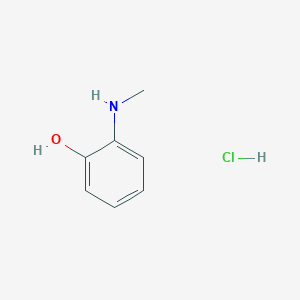

2-(Methylamino)phenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10ClNO |

|---|---|

Molecular Weight |

159.61 g/mol |

IUPAC Name |

2-(methylamino)phenol;hydrochloride |

InChI |

InChI=1S/C7H9NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h2-5,8-9H,1H3;1H |

InChI Key |

GXOAQMMUABIVCR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1O.Cl |

Origin of Product |

United States |

The Strategic Utility of 2-(Methylamino)phenol Hydrochloride in Advanced Organic Synthesis and Drug Development

Executive Summary

As a Senior Application Scientist, selecting the right molecular building block is foundational to the success of both early-stage drug discovery and complex synthetic methodologies. 2-(Methylamino)phenol hydrochloride (CAS 84250-72-6) is a highly versatile, bifunctional organic intermediate[1]. Featuring a phenolic hydroxyl group adjacent to a secondary amine, this compound serves as a critical scaffold for synthesizing heterocycles, designing metallopharmaceutical ligands, and exploring sympathomimetic structure-activity relationships (SAR)[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, mechanistic utility, and self-validating experimental workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a reagent is only half the equation; understanding why it behaves the way it does dictates experimental success.

The Causality of the Hydrochloride Salt

The free base form of 2-(methylamino)phenol (CAS 611-24-5) is highly electron-rich. In ambient air and light, the unshielded amine and hydroxyl groups undergo rapid auto-oxidation to form unreactive, dark-colored quinone imines. By utilizing the hydrochloride salt (CAS 84250-72-6) , the secondary amine is protonated. This protonation withdraws electron density from the aromatic ring, drastically increasing the oxidation potential and preventing premature degradation[3]. This causality ensures long-term shelf stability, precise stoichiometric control, and reproducible yields in multi-step syntheses.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Chemical Name | 2-(Methylamino)phenol hydrochloride | Standardized nomenclature for procurement[3]. |

| CAS Number | 84250-72-6 | Ensures precise identification over the free base[3]. |

| Molecular Formula | C7H10ClNO | Represents the protonated salt form[1]. |

| Molecular Weight | 159.61 g/mol | Critical for exact stoichiometric calculations[1]. |

| InChI Key | GXOAQMMUABIVCR-UHFFFAOYSA-N | Unique digital identifier for cheminformatics[3]. |

| UV-Vis Absorption | 200 - 300 nm | Driven by π→π∗ transitions in the phenolic ring[1]. |

| Oxidation Potential | < 1.3 V (vs SCE) | Low Eox in derived oxazolidines enables photoredox cleavage[4]. |

Mechanistic Applications in Medicinal Chemistry

Precursor for Photo-Organo Redox Catalysis

The ortho-relationship of the hydroxyl and methylamino groups allows for rapid, condensation-driven cyclization with aldehydes to form 2-substituted oxazolidines. Recent breakthroughs in photoredox catalysis have demonstrated that these specific oxazolidines exhibit remarkably low oxidation potentials ( Eox < 1.3 V vs SCE)[4]. Upon single-electron oxidation by a photocatalyst, the radical cation undergoes an unprecedented C–C bond cleavage. This mechanism efficiently releases tertiary, α -oxy, and α -amido carbon-centered radicals for downstream conjugate additions, entirely bypassing the need for toxic tin or silane reagents[4].

Metallopharmaceutical Ligand Design

In the emerging field of theranostics, the bidentate nature of the aminophenol motif is leveraged to create highly stable metal complexes. Pyridine-2-methylamino-phenol derivatives, synthesized from this core scaffold, act as potent chelating ligands for Copper(II) complexes[2]. These complexes are currently being evaluated for targeted cancer therapies, utilizing the redox activity of the metal center to induce localized oxidative stress in tumor microenvironments[2].

Sympathomimetic Scaffolding

The 2-(methylamino)phenol core is a direct structural fragment of active pharmaceutical ingredients (APIs) such as phenylephrine and synephrine[1]. In SAR studies targeting α -adrenergic receptors, this compound is utilized as a baseline standard to map the spatial and electronic requirements of the receptor's binding pocket, aiding in the design of next-generation decongestants and hypotensive agents.

Synthetic workflow from 2-(Methylamino)phenol HCl to photoredox-driven alkyl radical generation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology details the synthesis of radical-precursor oxazolidines, explaining the causality behind each step.

Protocol 1: Synthesis of 2-Substituted Oxazolidines

-

Free Base Liberation: Suspend 1.0 equivalent of 2-(methylamino)phenol hydrochloride in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3 .

-

Causality: The HCl salt is unreactive toward nucleophilic addition. Liberating the free base in situ immediately prior to reaction prevents premature auto-oxidation.

-

-

Condensation: Separate the organic layer and add 1.1 equivalents of the target aldehyde, followed by an excess of anhydrous MgSO4 . Stir at room temperature for 12 hours.

-

Causality: The condensation reaction produces water. MgSO4 acts as a chemical sink, driving the thermodynamic equilibrium strictly toward the cyclic oxazolidine product.

-

-

Isolation: Filter the suspension to remove the hydrated desiccant and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure oxazolidine.

Protocol 2: Analytical Validation System

Do not assume product formation; validate it through orthogonal analytical techniques.

-

1 H NMR Spectroscopy ( CDCl3 ):

-

Validation Check: Confirm the complete disappearance of the highly deshielded aldehyde proton ( ∼ 9.0–10.0 ppm). Look for the appearance of a new methine proton ( ∼ 4.5–5.5 ppm) corresponding to the newly formed chiral center of the oxazolidine ring. The N−CH3 singlet should shift slightly but remain distinct near 2.6–2.8 ppm.

-

-

UV-Vis Spectroscopy:

-

Validation Check: Dissolve a micro-aliquot in methanol. The spectrum must exhibit strong absorption bands between 200 and 300 nm, confirming the preservation of the phenolic π→π∗ chromophore[1].

-

-

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Validation Check: Isolate the [M+H]+ peak to confirm the exact mass of the condensed cyclic product, ruling out linear imine intermediates.

-

Self-validating analytical logic tree for confirming 2-(Methylamino)phenol derivatives.

References

-

Alkyl Radical Generation via C–C Bond Cleavage in 2-Substituted Oxazolidines - ACS Catalysis:[Link]

-

Navigating the Challenges of Metallopharmaceutical Agents: Strategies and Predictive Modeling for Skin Cancer Therapy - PMC:[Link]

Sources

- 1. 2-(Methylamino)phenol Hydrochloride [benchchem.com]

- 2. Navigating the Challenges of Metallopharmaceutical Agents: Strategies and Predictive Modeling for Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(methylamino)phenol hydrochloride | 84250-72-6 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(Methylamino)phenol Hydrochloride

This guide provides a comprehensive technical overview of 2-(Methylamino)phenol hydrochloride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who utilize fine chemicals in complex organic synthesis. This document delves into the compound's core chemical properties, reactivity, and practical applications, grounding all information in established scientific principles.

Core Chemical Identity and Physicochemical Properties

2-(Methylamino)phenol hydrochloride, with CAS Number 84250-72-6, is an aromatic compound containing both a secondary amine and a phenolic hydroxyl group.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it a more convenient reagent for various synthetic applications compared to its free base form.[1]

The strategic placement of the methylamino and hydroxyl groups at the ortho position on the benzene ring is pivotal to its chemical behavior, influencing its reactivity in electrophilic substitution and its utility as a precursor for heterocyclic systems.

Table 1: Physicochemical Properties of 2-(Methylamino)phenol Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClNO | [1] |

| Molecular Weight | 159.61 g/mol | [1] |

| IUPAC Name | 2-(methylamino)phenol;hydrochloride | [1] |

| Appearance | Solid (typically off-white to tan crystalline powder) | [2] |

| Melting Point | 89 to 94°C (for the free base) | [2] |

| Canonical SMILES | CNC1=CC=CC=C1O.Cl | [1] |

| InChI Key | GXOAQMMUABIVCR-UHFFFAOYSA-N | [1] |

Spectroscopic and Analytical Profile

Accurate structural confirmation and purity assessment are paramount in research and development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques for the characterization of 2-(Methylamino)phenol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework.[1]

-

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons are expected to produce a complex multiplet signal between δ 6.5-7.5 ppm.[1] The methyl protons attached to the nitrogen will appear as a singlet, while the N-H and O-H protons will be visible as broad singlets that can be exchanged with deuterium oxide (D₂O).[1] The protonation of the amine to form the hydrochloride salt influences the chemical shifts, particularly for protons near the ammonium group.[1]

-

¹³C NMR: The ¹³C NMR spectrum of the free base, 2-(methylamino)phenol, shows seven distinct carbon signals. The electron-donating effects of the hydroxyl and methylamino groups influence their positions.[1] The carbon atom bonded to the hydroxyl group is typically the most deshielded of the aromatic carbons.[1] Upon salt formation, the carbons adjacent to the protonated amine experience a downfield shift.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[1] The spectrum of 2-(Methylamino)phenol hydrochloride will exhibit characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretch, broad | 3200-3600 |

| N-H⁺ (Ammonium) | Stretch, broad | 2400-3200 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-O (Phenol) | Stretch | 1200-1260 |

Source: Adapted from typical IR absorption values for functional groups.[1][3]

Chemical Reactivity and Synthetic Pathways

The utility of 2-(Methylamino)phenol hydrochloride as a synthetic building block stems from the distinct reactivity of its two functional groups: the phenolic hydroxyl group and the secondary ammonium group. The ortho-relationship of these groups allows for unique intramolecular reactions to form heterocyclic structures.

The amino and hydroxyl groups are both electron-donating, activating the aromatic ring towards electrophilic aromatic substitution, primarily at the ortho and para positions.[4]

dot graph "Reactivity_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="2-(Methylamino)phenol\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Phenolic -OH Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Amine -NHCH3 Group\n(as -NH2+CH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Aromatic Ring", fillcolor="#FBBC05", fontcolor="#202124"];

// Products P1 [label="O-Alkylation\n(Ethers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P2 [label="O-Acylation\n(Esters)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P3 [label="N-Acylation\n(Amides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P4 [label="N-Alkylation\n(Tertiary Amines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P5 [label="Electrophilic Aromatic\nSubstitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; P6 [label="Cyclization\n(e.g., Benzoxazoles)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Deprotonation"]; A -> C [label="Neutralization"]; A -> D;

B -> P1 [label="RX, Base"]; B -> P2 [label="Acyl Halide, Base"]; C -> P3 [label="Acyl Halide"]; C -> P4 [label="RX"]; D -> P5 [label="Electrophile"]; {B, C} -> P6 [label="Intramolecular\nCondensation"]; } dot Caption: Key reaction pathways for 2-(Methylamino)phenol hydrochloride.

Reactions at the Phenolic Hydroxyl Group

-

O-Alkylation: The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis.

-

O-Acylation: Esterification can be readily achieved by reacting the phenol with acyl halides or anhydrides, often in the presence of a non-nucleophilic base like pyridine.

Reactions at the Methylamino Group

-

N-Acylation: After neutralization of the hydrochloride salt, the secondary amine can be acylated to form amides. This is a common transformation in drug synthesis.

-

N-Alkylation: Further alkylation can lead to the formation of tertiary amines, though care must be taken to avoid over-alkylation.

Intramolecular Cyclization

The vicinal arrangement of the hydroxyl and amino groups makes this molecule an excellent precursor for the synthesis of N-methyl benzoxazoles and related heterocyclic systems through condensation reactions with appropriate reagents.

Experimental Protocol: Quality Control via ¹H NMR

This protocol outlines a self-validating system for confirming the identity and assessing the purity of a sample of 2-(Methylamino)phenol hydrochloride.

Objective: To acquire a ¹H NMR spectrum and interpret it to verify the chemical structure.

Materials:

-

2-(Methylamino)phenol hydrochloride sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tube

-

Pipettes

-

Vortex mixer

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. DMSO-d₆ is often a good choice as it will solubilize the salt and allow for the observation of O-H and N-H protons.

-

Dissolution: Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Follow the instrument's standard operating procedure for locking, shimming, and tuning.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis & Interpretation:

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm).

-

Integrate all peaks to determine the relative proton ratios.

-

Identify the characteristic signals: the aromatic multiplet (δ 6.5-7.5), the methyl singlet, and the broad O-H and N-H singlets.

-

Confirm that the integration ratios match the expected number of protons for each signal.

-

Check for the presence of any significant impurity peaks.

-

Causality and Trustworthiness: The choice of a deuterated solvent is critical to avoid a large interfering solvent signal.[1] The process of locking and shimming ensures a homogeneous magnetic field, leading to sharp, well-resolved peaks, which is essential for accurate integration and interpretation. This protocol is self-validating because the expected chemical shifts, splitting patterns, and integration ratios are unique to the target molecule's structure.

dot graph "NMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Weigh Sample\n(5-10 mg)"]; B [label="Add Deuterated Solvent\n(e.g., DMSO-d6)"]; C [label="Dissolve Sample\n(Vortex)"]; D [label="Insert into\nNMR Spectrometer"]; E [label="Lock, Shim, Tune"]; F [label="Acquire 1H Spectrum"]; G [label="Process Data\n(FT, Phasing)"]; H [label="Analyze Spectrum\n(Integrate, Assign Peaks)"]; I [label="Confirm Structure\n& Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } dot Caption: Experimental workflow for quality control via ¹H NMR spectroscopy.

Safety, Handling, and Storage

As with all laboratory chemicals, 2-(Methylamino)phenol hydrochloride and its related compounds must be handled with appropriate care.

-

Hazards: This compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5] It is crucial to avoid breathing dust, fumes, or vapors.[5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][7] Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Applications in Research and Development

2-(Methylamino)phenol hydrochloride is a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: As a functionalized aminophenol, it serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1][9] The o-aminophenol motif is present in numerous biologically active molecules.[10]

-

Dye and Pigment Industry: Aminophenols are precursors in the manufacturing of azo dyes and other colorants.[11]

-

Materials Science: It can be used in the synthesis of polymers and as a corrosion inhibitor.[12]

-

Biocatalysis Research: The compound can serve as a substrate in enzymatic reactions, particularly those involving oxidoreductases and transferases, to study enzyme specificity and metabolic pathways.[1]

Conclusion

2-(Methylamino)phenol hydrochloride is a foundational chemical building block whose value is defined by the versatile and distinct reactivity of its ortho-disposed amino and hydroxyl functional groups. A thorough understanding of its physicochemical properties, spectroscopic profile, and chemical behavior is essential for its effective and safe use in research and development. The protocols and data presented in this guide offer a framework for scientists to confidently employ this reagent in the synthesis of novel and complex molecules.

References

-

2-(Methylamino)phenol Hydrochloride. Benchchem.

-

2-(METHYLAMINO) PHENOL SULPHATE MSDS. Loba Chemie.

-

p-Methylaminophenol and its sulfate: Human health tier II assessment. Australian Government Department of Health.

-

2-(METHYLAMINO)PHENOL. Fluorochem.

-

2-(methylamino)phenol hydrochloride | 84250-72-6. Fisher Scientific.

-

Structures of high-value ortho-aminophenols. ResearchGate.

-

Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. PubMed.

-

SAFETY DATA SHEET - 2-AMINOPHENOL. Biochem Chemopharma.

-

SAFETY DATA SHEET - P-(METHYLAMINO)PHENOL SULFATE. Spectrum Chemical.

-

Aminophenol – Knowledge and References. Taylor & Francis.

-

A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Benchchem.

-

SAFETY DATA SHEET - Phenol. Fisher Scientific.

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

Sources

- 1. 2-(Methylamino)phenol Hydrochloride [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. biochemopharma.fr [biochemopharma.fr]

- 9. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

Solubility of 2-(Methylamino)phenol Hydrochloride in Organic Solvents: A Framework for Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Methylamino)phenol hydrochloride is a versatile chemical intermediate utilized in organic synthesis and medicinal chemistry research.[1] Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This guide addresses the notable absence of comprehensive public solubility data for this compound. Instead of a simple data sheet, this document provides a robust framework based on first principles of physical chemistry to predict solubility behavior. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratory settings, ensuring a self-validating and reliable workflow.

Physicochemical Profile and Its Implications for Solubility

Understanding the molecular structure and properties of 2-(Methylamino)phenol hydrochloride is the cornerstone of predicting its behavior in various solvents.[2] The molecule possesses distinct polar and non-polar regions, as well as the ionic character imparted by the hydrochloride salt, which dictates its interaction with solvent molecules.

Table 1: Key Physicochemical Properties of 2-(Methylamino)phenol Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClNO | [1] |

| Molecular Weight | 159.61 g/mol | [1] |

| Physical Form | Powder | [3] |

| Key Functional Groups | Phenolic hydroxyl (-OH), Protonated secondary amine (-NH₂CH₃⁺), Aromatic ring | [1] |

| InChI Key | GXOAQMMUABIVCR-UHFFFAOYSA-N | [3] |

The structure features a hydrophilic, polar head consisting of the hydroxyl and protonated methylamino groups, capable of hydrogen bonding and strong dipole-dipole interactions.[1] The aromatic ring provides a non-polar, hydrophobic character. The hydrochloride salt form significantly increases its polarity compared to the free base, suggesting that its solubility will be favored in polar solvents.[1]

Caption: Structure of 2-(Methylamino)phenol Hydrochloride.

A Predictive Framework for Solvent Selection

In the absence of empirical data, a logical, step-wise approach based on chemical principles can guide solvent selection. The fundamental principle of "like dissolves like" is the starting point.

Solvent Classification and Predicted Interactions

Organic solvents are broadly categorized based on their polarity and hydrogen bonding capability.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors.[1] Due to the ionic nature of the hydrochloride salt and the presence of -OH and -NH₂⁺- groups, 2-(Methylamino)phenol hydrochloride is predicted to have its highest solubility in this class. These solvents can effectively solvate both the cation and the chloride anion.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, DMF): These solvents have a large dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[1] They are expected to be effective at solvating the protonated amine cation. Solubility is predicted to be moderate to good , likely lower than in polar protic solvents but significantly higher than in non-polar solvents.

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and cannot engage in strong dipole-dipole interactions or hydrogen bonding. The significant polarity of 2-(Methylamino)phenol hydrochloride makes it energetically unfavorable to dissolve in these solvents. It is predicted to be sparingly soluble or insoluble in this class.

Caption: Decision workflow for solvent selection based on predicted solubility.

Predictive Solubility Table

The following table summarizes the expected solubility based on the principles outlined above. This is a predictive guide and must be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of 2-(Methylamino)phenol Hydrochloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions effectively solvate the ionic compound. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Moderate | Strong dipole-dipole interactions can solvate the ion pair, but lack of H-bond donation is a limitation. |

| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Very Low / Insoluble | Mismatch in polarity; insufficient interaction energy to overcome the crystal lattice energy of the salt. |

Protocol for Experimental Solubility Determination

This section provides a comprehensive, self-validating protocol for determining the equilibrium solubility of 2-(Methylamino)phenol hydrochloride. The "shake-flask" method is a widely accepted and recommended approach for its reliability.[4]

Materials and Equipment

-

Reagents: 2-(Methylamino)phenol hydrochloride (powder form), selected organic solvents (HPLC grade or higher).

-

Equipment: Analytical balance, orbital shaker with temperature control, calibrated pH meter (for aqueous/co-solvent systems), vials with screw caps, centrifuge, volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC system with a suitable detector (e.g., UV).

Experimental Workflow Diagram

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Methodology

A. Preparation of Standard Solutions for HPLC Calibration:

-

Accurately weigh a known amount of 2-(Methylamino)phenol hydrochloride and dissolve it in a suitable solvent (e.g., the mobile phase for HPLC) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards.

-

Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).

B. Sample Preparation and Equilibration:

-

To a series of vials, add a precise volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess amount of solid 2-(Methylamino)phenol hydrochloride to each vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for standard conditions, or 37 °C for biopharmaceutical relevance).[4]

-

Agitate the samples for a predetermined period. To establish equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[4]

C. Sampling and Analysis:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.[4]

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

D. Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from closely related phenol compounds provide essential safety guidance.[5][6][7][8][9]

-

Hazards: Harmful if swallowed or in contact with skin.[5] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] Handle as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[6]

-

Handling: Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

The solubility of 2-(Methylamino)phenol hydrochloride in organic solvents is a critical, yet under-documented, parameter. This guide provides a necessary bridge for researchers by establishing a predictive framework based on the compound's physicochemical properties and offering a detailed, robust protocol for its experimental determination. By combining theoretical prediction with rigorous empirical validation using the provided shake-flask methodology, scientists and developers can confidently generate the precise solubility data required for process optimization, formulation development, and advancing chemical research.

References

-

Loba Chemie. (2011, March 4). 2-(METHYLAMINO) PHENOL SULPHATE MSDS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. [Link]

-

Wiley. (n.d.). m-[2-(Methylamino)propoxy]phenol, hydrochloride. SpectraBase. [Link]

-

ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. [Link]

-

ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. [Link]

-

BIOCHEM CHEMOPHARMA France. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. [Link]

-

Clinicaltrials.eu. (n.d.). Phenol – Application in Therapy and Current Clinical Research. [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Sasol. (2014, May 17). SAFETY DATA SHEET Phenol. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. 2-(Methylamino)phenol Hydrochloride [benchchem.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. 2-(methylamino)phenol hydrochloride | 84250-72-6 [sigmaaldrich.com]

- 4. who.int [who.int]

- 5. lobachemie.com [lobachemie.com]

- 6. biochemopharma.fr [biochemopharma.fr]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. sasoltechdata.com [sasoltechdata.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

2-(Methylamino)phenol hydrochloride melting point

An In-Depth Technical Guide Topic: Characterization and Determination of the Melting Point of 2-(Methylamino)phenol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of 2-(Methylamino)phenol Hydrochloride (CAS No. 84250-72-6). While this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry, its melting point is not consistently reported in standard chemical literature or supplier specifications. This absence necessitates a robust, in-house methodology for its characterization. This document moves beyond a simple protocol, offering a detailed exploration of the physicochemical principles that govern the melting behavior of pharmaceutical hydrochloride salts. We will examine the critical role of melting point in establishing identity and purity, delve into potential sources of variability such as polymorphism, and present field-proven, step-by-step protocols for both standard capillary methods and advanced thermal analysis using Differential Scanning Calorimetry (DSC). The objective is to equip the research and development scientist with the expertise to not only accurately measure but also confidently interpret the melting point of this compound, ensuring data integrity and batch-to-batch consistency in a drug development setting.

Introduction to 2-(Methylamino)phenol Hydrochloride

2-(Methylamino)phenol hydrochloride is an organic compound featuring both a phenolic hydroxyl and a secondary amine group.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base, making it a versatile building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][2]

| Property | Value | Source |

| IUPAC Name | 2-(methylamino)phenol;hydrochloride | [1] |

| CAS Number | 84250-72-6 | [1][3] |

| Molecular Formula | C₇H₁₀ClNO | [1][3] |

| Molecular Weight | 159.61 g/mol | [1][3] |

| Physical Form | Powder | [3] |

| Related Free Base | 2-(Methylamino)phenol (CAS 611-24-5) | [4] |

| Melting Point (Free Base) | 89 to 94°C | [4] |

The Melting Point as a Critical Quality Attribute

In pharmaceutical sciences, the melting point is not merely a physical constant but a critical quality attribute (CQA). A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[5] Any deviation from this expected behavior provides significant insight into the sample's quality.

Causality of Melting Point Behavior:

-

Identity: The characteristic melting temperature is a direct consequence of the energy required to overcome the crystal lattice forces holding the solid together. This is unique to a compound's specific molecular structure and crystalline arrangement.

-

Purity: The presence of even minor soluble impurities disrupts the crystal lattice. This disruption lowers the energy required to break the lattice, resulting in a melting point depression . Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing the melting to occur over a wider temperature range. Therefore, an impure sample will exhibit both a depressed and broadened melting range.[5][6]

Caption: Relationship between observed melting range and sample purity.

Physicochemical Variability in Hydrochloride Salts: Polymorphism

The primary reason a simple literature search for a melting point may be insufficient or misleading for a compound like 2-(Methylamino)phenol hydrochloride is the phenomenon of polymorphism. This is a critical concept in drug development, as different polymorphic forms of an API can have drastically different properties.

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. These different crystal forms are known as polymorphs.

-

Energetic Differences: Because their crystal structures differ, polymorphs have different lattice energies. This results in variations in their physical properties, including melting point, solubility, and stability.

-

Melting Point as an Indicator: The stable polymorph is generally characterized by a higher melting point and lower solubility, while metastable forms melt at lower temperatures. The process of crystallization, including the choice of solvent, rate of cooling, and storage conditions, can determine which polymorphic form is produced.

-

Relevance to Hydrochlorides: Hydrochloride salts of APIs are well-known to exhibit polymorphism. The presence of multiple, unidentified polymorphic forms in different batches of 2-(Methylamino)phenol hydrochloride could lead to significant variability in experimental results and is a key reason why establishing a robust analytical method is essential.

Recommended Methodologies for Accurate Determination

Given the lack of a standard reference value and the potential for polymorphic variation, a multi-tiered approach to melting point determination is recommended.

Method A: Capillary Melting Point Determination (USP Apparatus I)

This is the foundational technique for determining melting point and is suitable for routine identity and purity checks.[6] The principle involves heating a small, finely powdered sample in a capillary tube at a controlled rate.[5]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 2-(Methylamino)phenol hydrochloride sample is a fine, dry powder. If necessary, gently crush any large crystals. Load the sample into a capillary tube to a height of 2-3 mm, packing it down firmly by tapping or dropping the tube through a longer glass tube.

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) with a preliminary sample to quickly identify the approximate melting range. This prevents wasted time during the precise measurement.[5] Allow the apparatus to cool sufficiently before the next step.

-

Precise Determination: Place a fresh capillary tube in the apparatus. Heat at a medium rate until the temperature is approximately 15-20°C below the expected melting point found in the rapid scan.

-

Slow Heating Rate: Reduce the heating rate significantly to 1-2°C per minute.[6] A slow ramp rate is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, which is the leading cause of inaccurate measurements.

-

Record the Melting Range:

-

T1 (Onset): Record the temperature at which the first droplet of liquid is visible.

-

T2 (Clear Point): Record the temperature at which the sample becomes a completely clear liquid.

-

-

Repeat: Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility.

Caption: Workflow for Capillary Melting Point Determination.

Method B: Differential Scanning Calorimetry (DSC) for In-Depth Analysis

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides more detailed and quantitative information than capillary methods.

Causality and Advantages of DSC:

-

High Precision: DSC offers superior accuracy and precision in determining transition temperatures.

-

Detection of Multiple Events: It can detect thermal events other than melting, such as glass transitions, crystallization, or polymorphic transformations that may occur upon heating. An endothermic peak on a DSC thermogram represents the melting process.

-

Polymorph Identification: If the sample contains a metastable polymorph, the DSC thermogram might show an exothermic peak (recrystallization to a more stable form) followed by the endothermic melting peak of the stable form at a higher temperature.

Step-by-Step Protocol:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the 2-(Methylamino)phenol hydrochloride powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Program the instrument to perform a heat-cool-heat cycle to observe the complete thermal behavior. A typical program would be:

-

Segment 1 (Initial Heating): Heat from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 200°C) at a standard rate of 10°C/min under a nitrogen purge. This scan reveals the initial melting behavior and any other transitions.

-

Segment 2 (Controlled Cooling): Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This may reveal recrystallization behavior.

-

Segment 3 (Second Heating): Reheat the sample at 10°C/min to observe the thermal properties of the material after it has been melted and recrystallized in the pan. Differences between the first and second heating scans can provide strong evidence of polymorphism.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature or the peak temperature of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Thermal Analysis by DSC.

Summary and Conclusion

The melting point of 2-(Methylamino)phenol hydrochloride is a critical parameter for its identification and quality control that is not widely documented. This guide provides the scientific rationale and detailed methodologies required for its accurate determination. For any given batch, the melting point should be sharp, and for process consistency, it should be reproducible across batches. Any observation of a broad melting range should be investigated as a potential indicator of impurities. Furthermore, due to the high potential for polymorphism in hydrochloride salts, Differential Scanning Calorimetry is the recommended advanced technique for a full characterization, as it can reveal complex thermal behaviors not visible with capillary methods. By implementing these self-validating protocols, researchers and drug development professionals can establish a reliable in-house specification for this compound, ensuring the quality and consistency of their starting materials.

References

-

Loba Chemie. (2011, March 4). 2-(METHYLAMINO) PHENOL SULPHATE MSDS CAS No. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Retrieved from [Link]

-

SpectraBase. (n.d.). m-[2-(Methylamino)propoxy]phenol, hydrochloride. Retrieved from [Link]

-

Kassim, M. A., Alshaghdari, A. G. A., Yusoff, R., & Aroua, M. K. (2024, July 31). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science (MJS). Retrieved from [Link]

-

ResearchGate. (2024, February 7). (PDF) Thermal curing behavior of phenol formaldehyde resin-impregnated paper evaluated using DSC and dielectric analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2019, October 25). Synthesis and thermal properties of some phenolic resins. Retrieved from [Link]

-

TA Instruments. (n.d.). Modulated DSC Paper #7 Characterization of Pharmaceutical Materials. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Ovid. (n.d.). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Retrieved from [Link]

-

JOCPR. (n.d.). Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) ?¢ ? ? ? ?? A Regulatory Perspective. Retrieved from [Link]

-

SciSpace. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

-

PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

-

United States Patent and Trademark Office. (n.d.). Polymorphs in Pharmaceutical Products Janet Andres TC1600. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Methyl-2-aminophenol Hydrochloride for Researchers and Drug Development Professionals

Abstract

N-Methyl-2-aminophenol hydrochloride, a key organic intermediate, holds significant potential in the realms of pharmaceutical synthesis and materials science. This technical guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its role as a precursor in the development of complex heterocyclic structures. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory and beyond.

Introduction: A Versatile Building Block

N-Methyl-2-aminophenol hydrochloride, also known by its IUPAC name 2-(methylamino)phenol;hydrochloride, is an aromatic compound featuring both a secondary amine and a hydroxyl group in an ortho configuration on a benzene ring. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable synthon in organic chemistry. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base.[1]

The strategic placement of the methylamino and hydroxyl moieties allows for a diverse range of chemical transformations, positioning N-Methyl-2-aminophenol hydrochloride as a critical starting material for the synthesis of various bioactive molecules and functional materials. Its utility is particularly pronounced in the construction of heterocyclic systems, which form the core of many pharmaceutical agents.[1][2]

This guide will systematically detail the known properties of N-Methyl-2-aminophenol hydrochloride, outline robust synthetic protocols, and explore its applications with a focus on providing the causal reasoning behind experimental choices, thereby empowering researchers to harness its full synthetic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methyl-2-aminophenol hydrochloride is fundamental to its effective application in research and development. The data presented here is a synthesis of available information for the hydrochloride salt and its corresponding free base, 2-(methylamino)phenol.

General Properties

| Property | Value | Source |

| Chemical Name | 2-(methylamino)phenol hydrochloride | [1] |

| Synonyms | N-Methyl-2-aminophenol hydrochloride, N-Methyl-2-hydroxyaniline hydrochloride | [3] |

| CAS Number | 84250-72-6 | [1] |

| Molecular Formula | C₇H₁₀ClNO | [1] |

| Molecular Weight | 159.61 g/mol | [1] |

| Appearance | Crystalline solid (for the free base) | [3] |

Thermal Properties

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Methyl-2-aminophenol hydrochloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl group, the amine proton, and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the downfield region. The N-methyl protons would present as a singlet, and the amine and hydroxyl protons would appear as broad singlets that are exchangeable with D₂O.[1]

-

¹³C NMR: The carbon NMR would display distinct signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methylamino groups.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

An N-H stretching band for the secondary amine.

-

C-H stretching bands for the aromatic ring and the methyl group.

-

C=C stretching bands characteristic of the aromatic ring.

-

A C-N stretching band.[1]

-

Synthesis of N-Methyl-2-aminophenol Hydrochloride

The synthesis of N-Methyl-2-aminophenol typically involves the selective N-methylation of 2-aminophenol. Several methods can be employed for this transformation, each with its own advantages and mechanistic considerations. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

N-Methylation of 2-Aminophenol

The primary challenge in the synthesis of N-Methyl-2-aminophenol is the chemoselective methylation of the amino group in the presence of the phenolic hydroxyl group. Common N-methylation strategies include the use of dimethyl sulfate or the Eschweiler-Clarke reaction.

This classical method involves the use of dimethyl sulfate as a methylating agent. The reaction is typically carried out in the presence of a base to neutralize the sulfuric acid byproduct.

Reaction Scheme:

Sources

The Chemical Architecture and Analytical Profiling of 2-(Methylamino)phenol Hydrochloride: A Comprehensive Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Organic Chemistry, Pharmaceutical Analysis, and Regulatory Compliance

Executive Summary: The Dual-Nature of an Essential Building Block

In pharmaceutical development, the precision of chemical nomenclature is intrinsically tied to structural reactivity and regulatory tracking. 2-(Methylamino)phenol hydrochloride (CAS: 84250-72-6) is a prime example of a bifunctional molecule—possessing both a secondary amine and a phenolic hydroxyl group—that serves as a critical synthetic building block and a monitored pharmacopeial impurity[1].

As application scientists, our selection of a chemical standard is never arbitrary. Understanding the logic behind the myriad of synonyms for this compound is essential for navigating chemical inventories, interpreting legacy literature, and designing robust analytical methodologies. This guide deconstructs the nomenclature, structural causality, and analytical workflows associated with 2-(Methylamino)phenol hydrochloride.

The Logic of Nomenclature: Decoding the Synonyms

The multitude of synonyms for 2-(Methylamino)phenol stems from IUPAC nomenclature rules, which allow for different functional groups to be treated as the principal (parent) structure. Because the molecule contains both a phenol (-OH) and an aniline (-NH₂) core, the naming convention shifts based on which group is prioritized.

-

Phenol-Centric Nomenclature: When the hydroxyl group is designated as the highest-priority functional group, the parent structure is "phenol." The methylamine group is treated as a substituent at the ortho (or 2-) position. This yields synonyms such as o-(Methylamino)phenol and N-Methyl-2-aminophenol [2][3].

-

Aniline-Centric Nomenclature: When the amine group is prioritized, the parent structure becomes "aniline." The hydroxyl group is then treated as a substituent, generating synonyms like N-Methyl-o-hydroxyaniline and 2-Hydroxy-N-methylaniline [2][3].

Structural mapping of 2-(Methylamino)phenol hydrochloride synonyms based on IUPAC priority rules.

Quantitative Data: Nomenclature and Physicochemical Properties

The following table summarizes the key differences between the free base and the hydrochloride salt, consolidating data from major chemical suppliers[1].

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 611-24-5 | 84250-72-6 |

| Systematic Name | 2-(methylamino)phenol | 2-(methylamino)phenol hydrochloride |

| Common Synonyms | N-Methyl-2-aminophenol; o-(Methylamino)phenol; N-Methyl-o-hydroxyaniline | 2-(Methylamino)phenol HCl; N-Methyl-2-aminophenol hydrochloride |

| Molecular Formula | C₇H₉NO | C₇H₁₀ClNO |

| Molecular Weight | 123.15 g/mol | 159.61 g/mol |

| Physical State | Crystals (Prone to oxidation) | Crystalline powder (Stable) |

Structural Chemistry: The Causality of Salt Formation

In synthetic and analytical laboratories, the hydrochloride salt (CAS 84250-72-6) is heavily favored over the free base (CAS 611-24-5)[1]. This is not merely a matter of convenience; it is driven by fundamental physical chemistry.

The Causality of Degradation: The free base of an ortho-aminophenol is highly electron-rich. The proximity of the hydroxyl and secondary amine groups makes the aromatic ring exceptionally susceptible to atmospheric oxidation, rapidly degrading the compound into colored, polymeric quinone-imine derivatives.

The Engineering Solution: By reacting the free base with hydrochloric acid, the secondary amine is protonated ( −NH2+−CH3 ). This protonation acts as an electron-withdrawing group, significantly increasing the oxidation potential of the phenol ring and rendering the molecule stable for long-term storage[4]. Furthermore, the salt form dramatically enhances aqueous solubility, which is a prerequisite for reversed-phase liquid chromatography and physiological assays.

Applications in Pharmaceutical Development

Beyond its role as a general organic building block[5], 2-(methylamino)phenol is strictly monitored in the pharmaceutical industry as a critical process impurity.

Specifically, it is recognized as a Neostigmine Impurity (often cataloged as Impurity 5 or Impurity C in various pharmacopeial monographs)[4][6]. Neostigmine is a cholinesterase inhibitor, and tracking the presence of structurally related ortho- and meta-aminophenols is a mandatory requirement under ICH Q3A guidelines to ensure API safety and efficacy. It is utilized heavily during the analytical method validation (AMV) and quality control (QC) stages of drug formulation[7].

Self-Validating Analytical Protocol: LC-MS/MS Quantification

To quantify trace levels of 2-(methylamino)phenol hydrochloride in an API matrix, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Causality of Method Design: We utilize an acidic mobile phase (0.1% Formic Acid). Because the pKa of the secondary amine is approximately 8.5, an acidic pH ensures the molecule remains fully protonated, preventing peak tailing on silica-based C18 columns and maximizing the ionization efficiency for positive electrospray ionization (ESI+).

Step-by-Step Methodology

-

Standard Preparation: Dissolve exactly 1.0 mg of 2-(Methylamino)phenol hydrochloride reference standard[1] in 1.0 mL of HPLC-grade Methanol. Rationale: Methanol prevents the solvolysis and premature oxidation that can occur in purely aqueous stock solutions.

-

Matrix Spiking (Self-Validation Step): Prepare the API sample at 10 mg/mL in a 90:10 Water:Acetonitrile diluent. Spike a secondary aliquot of this sample with the standard to achieve a 10 ppm concentration. Rationale: Comparing the spiked sample against an unspiked sample ensures that the API matrix is not causing ion suppression in the mass spectrometer (acceptable recovery: 95%–105%).

-

Chromatographic Separation: Inject 2.0 µL onto a UHPLC system equipped with a sub-2-micron C18 column.

-

Mass Spectrometric Detection: Monitor the transition from the protonated precursor ion ( m/z 124.1) to the primary product ion ( m/z 93.0), which corresponds to the cleavage of the methylamine group.

Self-validating LC-MS/MS workflow for the quantification of 2-(methylamino)phenol impurities.

Quantitative Data: LC-MS/MS Parameters

| Parameter | Specification / Setting |

| Column | C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |

| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |

| Gradient Profile | 5% B to 95% B over 4.5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive (ESI+) |

| MRM Transitions | m/z 124.1 → 93.0 (Quantifier); 124.1 → 65.0 (Qualifier) |

Sources

- 1. 2-methylamino ethanethiol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-(甲氨基)苯酚 ≥97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. labmix24.com [labmix24.com]

- 7. 2-(methylamino)phenol - CAS - 611-24-5 | Axios Research [axios-research.com]

2-(Methylamino)phenol free base vs hydrochloride salt

An In-Depth Technical Guide to 2-(Methylamino)phenol: Free Base vs. Hydrochloride Salt

Abstract

2-(Methylamino)phenol is a versatile aromatic compound featuring both a phenolic hydroxyl and a secondary amine group, rendering it a valuable intermediate in organic synthesis and medicinal chemistry. The choice between its free base form and its hydrochloride (HCl) salt is a critical decision in research and development, profoundly impacting a project's trajectory from bench-scale synthesis to final product formulation. This guide provides an in-depth technical comparison of these two forms, elucidating the causal relationships between their chemical structures and their practical applications. We will explore their physicochemical properties, stability, and handling characteristics, and provide validated experimental protocols for their interconversion and analysis, empowering researchers to make informed, evidence-based decisions.

Foundational Chemistry: Understanding the Core Structural Difference

At its core, the distinction between 2-(Methylamino)phenol free base and its hydrochloride salt lies in the protonation state of the methylamino group. The free base possesses a lone pair of electrons on the nitrogen atom, making it basic and nucleophilic.[1] The hydrochloride salt is formed by reacting the free base with hydrochloric acid. This acid-base reaction protonates the nitrogen atom, creating a methylammonium cation, with the chloride ion serving as the counter-ion.[2][3]

This seemingly simple transformation fundamentally alters the molecule's properties, influencing everything from its physical state and solubility to its stability and ease of handling in a laboratory or manufacturing setting.[4]

Caption: Conversion of 2-(Methylamino)phenol free base to its hydrochloride salt.

Comparative Physicochemical Properties

The selection of the appropriate form for a given application is dictated by its physical and chemical properties. The following table provides a summary of key quantitative data, which will be explored in detail below.

| Property | 2-(Methylamino)phenol Free Base | 2-(Methylamino)phenol Hydrochloride | Rationale for Difference |

| CAS Number | 611-24-5[5] | 84250-72-6[6] | Different chemical entities. |

| Molecular Formula | C₇H₉NO[5] | C₇H₁₀ClNO[6] | Addition of HCl. |

| Molecular Weight | 123.15 g/mol [5] | 159.61 g/mol [6] | Mass of added HCl. |

| Physical State | Solid, brown crystalline powder[5][7] | Powder | Ionic nature of salt often leads to a crystalline solid form. |

| Melting Point | 89 to 94°C[5] | Not consistently reported, typically higher than free base. | Ionic bonds in the salt crystal lattice require more energy to break. |

| Solubility | Poorly soluble in water, soluble in organic solvents. | Higher solubility in polar protic solvents (e.g., water, ethanol).[2][3] | The ionic salt form readily interacts with polar solvent molecules.[8] |

| Stability | Prone to oxidation (especially in air/light).[9] | Generally more stable, less susceptible to oxidation.[4][6] | Protonation of the amine reduces its reactivity and susceptibility to oxidative degradation. |

| Handling | Can have an odor, may be more hazardous via skin contact.[9] | Typically odorless, crystalline nature makes it easier to weigh and handle.[2][4] | Salts are less volatile. Improved stability reduces degradation risks. |

Solubility: The Polarity Divide

Expertise & Experience: One of the most significant differentiators for drug development professionals is solubility. The free base, being a largely non-polar organic molecule, exhibits limited solubility in aqueous media but is generally soluble in organic solvents like ethanol, acetone, or dichloromethane (DCM).

Conversely, the hydrochloride salt is an ionic compound. This ionic character dramatically increases its solubility in polar protic solvents, most notably water.[10] This is a direct consequence of the favorable ion-dipole interactions between the ammonium cation and chloride anion with water molecules.[8] For developing oral or injectable drug formulations, where aqueous solubility is paramount for bioavailability, the hydrochloride salt is almost always the preferred form.[3][11]

Stability and Shelf-Life

Trustworthiness: The free base form, with its electron-rich phenol ring and reactive amine, is susceptible to oxidative degradation. Exposure to air and light can lead to the formation of colored impurities over time, complicating its use and requiring more stringent storage conditions, such as under an inert atmosphere (e.g., argon or nitrogen) and protection from light.[9]

The hydrochloride salt offers superior stability.[6] By protonating the nitrogen, its lone pair of electrons is no longer available to participate in degradation pathways. This makes the salt less prone to oxidation, giving it a longer shelf-life and making it more robust for manufacturing and storage processes.[4] This enhanced stability is a critical factor for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).[12]

Strategic Selection in Research and Development

The choice between the free base and the HCl salt is not arbitrary; it is a strategic decision based on the intended application. The following workflow illustrates the key decision points.

Caption: Decision workflow for selecting the appropriate form of 2-(Methylamino)phenol.

-

For Organic Synthesis: If 2-(Methylamino)phenol is used as a reactant or building block in a non-aqueous organic reaction, the free base is often required.[13] The nucleophilicity of the amine is essential for many reactions, and this reactivity is quenched in the salt form. If starting with the salt, a deprotonation step (addition of a non-aqueous base) would be necessary.

-

For Pharmaceutical Formulation: For formulation into a final drug product, especially for oral or parenteral routes, the hydrochloride salt is the standard choice.[11] Its superior water solubility, stability, and handling properties are significant advantages that lead to more predictable bioavailability and a more robust manufacturing process.[3][4]

Experimental Protocols

Authoritative Grounding & Trustworthiness: The following protocols are provided as self-validating systems, incorporating steps for confirmation and quality control.

Protocol 1: Conversion of Free Base to Hydrochloride Salt

This protocol describes the straightforward conversion of the free base to its HCl salt, a common procedure when the salt form is required for formulation but the synthesis yields the free base.

Materials:

-

2-(Methylamino)phenol free base

-

Anhydrous solvent (e.g., Diethyl ether, Dioxane, or Ethanol)

-

Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane)[14]

-

Glassware: Erlenmeyer flask, magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Drying oven or vacuum desiccator

Methodology:

-

Dissolution: In a clean, dry Erlenmeyer flask, dissolve a known quantity of 2-(Methylamino)phenol free base in a minimal amount of the chosen anhydrous solvent. Stir at room temperature until fully dissolved.

-

Causality: Using an anhydrous solvent is crucial to prevent the introduction of water, which can affect precipitation and drying.

-

-

Acidification: While stirring, slowly add a stoichiometric equivalent (1.0 to 1.1 eq.) of the hydrochloric acid solution dropwise.

-

Insight: A slight excess of HCl can ensure complete conversion, but a large excess should be avoided. The salt will typically precipitate out of the non-polar solvent as it forms.[15]

-

-

Precipitation & Maturation: Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure the reaction goes to completion and to encourage crystal growth.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, fresh anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the isolated solid under vacuum at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Validation: Confirm successful conversion by:

-

Melting Point Analysis: The salt should have a different (usually higher) melting point than the free base.

-

pH Measurement: A dilute aqueous solution of the product should be acidic (pH < 7), whereas the free base would be neutral or slightly basic.

-

Spectroscopic Analysis: Techniques like ¹H NMR can show a shift in the peaks corresponding to the protons near the newly formed ammonium group.[6]

-

Protocol 2: Comparative Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to analyze the purity of both the free base and the salt, and to monitor the conversion reaction.

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)

-

Reference standards for both free base and HCl salt

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase components. For example, Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: The acidic modifier (TFA/formic acid) ensures that both the free base and the salt are analyzed in their protonated form on the column, leading to sharp, symmetrical peaks.

-

-

Standard Preparation: Prepare stock solutions of both the free base and HCl salt reference standards in the mobile phase at a known concentration (e.g., 1 mg/mL). Create working standards by dilution.

-

Sample Preparation: Prepare samples of the free base, the HCl salt, and any reaction mixtures by dissolving them in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the standards to determine their retention times. Then, inject the samples to assess their purity. The free base and the salt (in its protonated form on the column) should have virtually identical retention times. The primary use of this method is to confirm purity by looking for extraneous peaks.

Conclusion

The selection between 2-(Methylamino)phenol free base and its hydrochloride salt is a pivotal decision guided by fundamental chemical principles and practical application requirements. The free base is the logical choice for organic synthesis where its amine nucleophilicity is required. In contrast, the hydrochloride salt is the superior candidate for pharmaceutical development due to its enhanced aqueous solubility, stability, and handling characteristics, which are critical for creating safe, effective, and reliable drug products. By understanding the causality behind these differences and employing validated analytical and preparative protocols, researchers and drug development professionals can harness the full potential of this versatile chemical intermediate.

References

-

Loba Chemie. (2011). 2-(METHYLAMINO) PHENOL SULPHATE MSDS. [9]

-

Benchchem. 2-(Methylamino)phenol Hydrochloride. [6]

-

Google Patents. (1943). US2315922A - Preparation of n-monomethyl-p-aminophenol.

-

Fluorochem. 2-(METHYLAMINO)PHENOL. [5]

-

SpectraBase. m-[2-(Methylamino)propoxy]phenol, hydrochloride. [18]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [2]

-

PubChem - NIH. 2-(Aminomethyl)phenol.

-

Merck. 2-(methylamino)phenol hydrochloride.

-

ChemicalBook. 2-methylamino-phenol. [19]

-

NIST. Phenol, 2-methyl-.

-

Benchchem. A Comparative Guide to Validated Analytical Methods for 2,6-Bis(aminomethyl)phenol Quantification. [16]

-

Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [8]

-

Ali, A. M., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [12]

-

Benchchem. 2-[(Methylamino)methyl]phenol. [13]

-

Al-Adwani, S., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences.

-

ResearchGate. (2015). Summary of the solubility of methadone hydrochloride and free base in...

-

SpectraBase. 2-(Methylamino)phenol. [20]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[14]

-

NCBI Bookshelf. Toxicological Profile for Phenol - Chapter 7: Analytical Methods.

-

ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?

-

Oreate AI. (2026). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. [3]

-

Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed.

-

Sciencemadness Discussion Board. (2024). Methylamine sulfate vs. methylamine HCl vs. methylamine freebase.

-

Reddit. (2017). Amino Acid Freebase vs. HCl Salt.

-

British Journal of Clinical Pharmacology. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?

-

Chemistry Stack Exchange. (2017). Turn Solution to hcl salt.

-

Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [4]

-

Pharmaceutical Technology. (2026). Salt Selection in Drug Development. [11]

-

YouTube. (2020). Conversion of Amines to Amine Salts. [1]

-

U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [17]

-

Google Patents. (1953). US2634293A - Process of preparing a monobasic salt of a secondary amine.

-

Informatique-Livres. (n.d.). What is Hydrochloride Utilized for in Tablets?[10]

-

Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?[15]

-

Open Exploration Publishing. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling.

-

ECHEMI. 2-(Methylamino)phenol. [7]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 11. pharmtech.com [pharmtech.com]

- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-[(Methylamino)methyl]phenol | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. epa.gov [epa.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. spectrabase.com [spectrabase.com]

Commercial Sourcing and Technical Applications of 2-(Methylamino)phenol Hydrochloride in Drug Development

Executive Summary

The compound 2-(Methylamino)phenol hydrochloride (CAS 84250-72-6) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, active pharmaceutical ingredient (API) synthesis, and structural-activity relationship (SAR) studies. Structurally characterized by an electron-rich phenolic ring and a secondary methylamino group, it serves as a critical precursor for sympathomimetic agents, adrenergic receptor agonists (e.g., phenylephrine analogs), and complex peptidomimetics.

This technical guide provides a comprehensive analysis of the commercial supply landscape, elucidates the mechanistic rationale behind its handling, and outlines self-validating experimental protocols for its synthetic functionalization and analytical verification.

Chemical Profile & Mechanistic Utility

Understanding the physical chemistry of this building block is critical for downstream experimental design.

-

Bifunctionality: The molecule contains two reactive nucleophilic centers: a phenolic hydroxyl group ( pKa≈9.5 ) and a secondary aliphatic amine ( pKa≈10.2 ).

-

Causality of the Salt Form: Commercial suppliers predominantly provide this compound as a hydrochloride salt ( [1]) rather than the free base ( [3]). Why? The free base is highly susceptible to atmospheric oxidation; the electron-donating amino group increases the electron density of the aromatic ring, making it prone to forming quinone-imine degradation products. Protonating the amine to form the HCl salt withdraws electron density, dramatically stabilizing the molecule for long-term storage and improving its aqueous solubility for biological assays.

Commercial Supply Landscape & Sourcing Strategy

When sourcing 2-(Methylamino)phenol hydrochloride for cGMP or research applications, purity and trace impurity profiles are paramount. Below is a structured comparison of primary commercial suppliers.

Quantitative Data: Key Commercial Suppliers

| Supplier | Catalog / Product No. | Purity | Application Focus |

| Sigma-Aldrich (Enamine) | ENAH9926C254 | ≥ 95% | High-throughput screening, reference standards |

| Benchchem | B13003324 | ≥ 95% | API development, SAR studies |

| BLD Pharm | BD752323 | 95% | Organic synthesis, building blocks |

| Bidepharm | BD752323 | 95% | Medicinal chemistry intermediates |

Note: For analytical traceability, always request a Certificate of Analysis (CoA) and verify the presence of residual solvents (e.g., via NMR) which may interfere with highly sensitive bioassays.

Experimental Protocols: Synthesis and Functionalization

To utilize 2-(Methylamino)phenol hydrochloride in API synthesis, the reactive centers must be differentiated. The following self-validating protocol details the selective O-alkylation of the phenol.

Protocol 1: Selective O-Alkylation via N-Protection

Step 1: Freebasing and N-Protection

-

Suspend 2-(Methylamino)phenol HCl (1.0 eq) in a biphasic mixture of Ethyl Acetate and saturated aqueous NaHCO3 (1:1 v/v).

-

Add Di-tert-butyl dicarbonate ( Boc2O , 1.1 eq) dropwise at 0°C. Stir for 4 hours at room temperature.

-